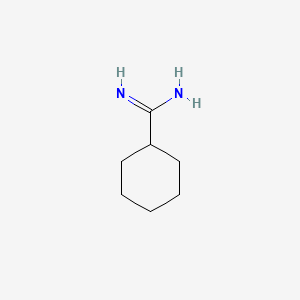

Cyclohexanecarboximidamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to cyclohexanecarboximidamide involves various methodologies, including cyclocondensation reactions. For instance, the [3 + 3] cyclocondensation reaction between (1R,2R)-diaminocyclohexane and aromatic dicarboxaldehydes leads to the formation of trianglimine macrocycles, showcasing the scope and limitations of this synthetic approach. This method has been studied for its reactivity and the properties of the resulting macrocycles, including their conformation in solution and temperature-dependent dynamic NMR behavior (Kuhnert, Rossignolo, & López‐Periago, 2003).

Molecular Structure Analysis

The study of cyclohexane derivatives, such as 1,2-BN cyclohexane, provides insights into the molecular structure of cyclohexane-based compounds. The BN/CC isosterism in 1,2-BN cyclohexane, for instance, demonstrates a lower activation barrier for ring inversion compared to cyclohexane, highlighting the impact of molecular structure modifications on the properties of cyclohexane derivatives (Luo, Zakharov, & Liu, 2011).

Chemical Reactions and Properties

Cyclohexane and its derivatives undergo various chemical reactions, illustrating the diverse chemical properties of these compounds. For example, the metal-free oxygenation of cyclohexane with oxygen catalyzed by 9-mesityl-10-methylacridinium under visible light irradiation results in the formation of cyclohexanone, cyclohexanol, and hydrogen peroxide. This reaction showcases the potential of cyclohexane derivatives in photochemical applications (Ohkubo, Fujimoto, & Fukuzumi, 2011).

Physical Properties Analysis

The physical properties of cyclohexane-based compounds can be influenced by their molecular structure. For example, the conformational study of epoxidated cyclohexanes reveals the existence of two forms, which significantly affects their physical properties. The study of these conformations provides valuable insights into the design and application of cyclohexane derivatives in various fields (Timosheva et al., 1975).

Chemical Properties Analysis

The chemical properties of cyclohexane-based compounds, such as bis(acyl-semicarbazides), highlight the multifaceted nature of these substances. The gelation properties of cyclohexane-based bis(acyl-semicarbazide) gelators, for example, demonstrate their thermoreversibility and multi-stimuli-responsive nature, providing insights into the balance between hydrogen bonding and van der Waals forces in the organogelation process (Baddi et al., 2016).

Aplicaciones Científicas De Investigación

Gas Storage and Recovery of Organic Pollutants

Cyclohexanecarboximidamide derivatives, such as Tetraphenyladamantane-based microporous polyimide, show significant potential in gas storage and the recovery of organic pollutants. A study by Shen, Bao, and Wang (2013) demonstrated its capacity to uptake substantial amounts of CO2, benzene, and cyclohexane, indicating its utility in environmental applications related to pollution control and gas storage (Shen, Bao, & Wang, 2013).

Epoxidation in Organic Chemistry

Cyclohexanecarboximidamide, through its derivative cyclohexene, can be efficiently epoxidized in the R-CN/H2O2 system under ultrasonic irradiation. This process, as explored by Braghiroli, Barboza, and Serra (2006), is pivotal in organic chemistry for generating epoxides, potentially useful in various synthetic applications (Braghiroli, Barboza, & Serra, 2006).

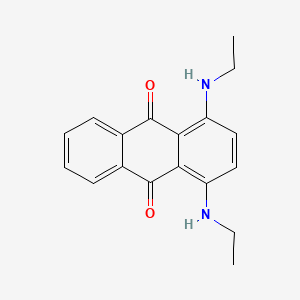

Fluorescence Imaging in Cell Biology

Novel fluorescent derivatives of cycloheximide, a cyclohexanecarboximidamide derivative, have shown promise in cell biology. Paoletti et al. (2010) synthesized fluorescent cycloheximide derivatives for imaging protein synthesis, indicating their potential use in live cell imaging and fluorescence spectroscopy (Paoletti et al., 2010).

Analyzing Protein Stability

Cycloheximide, a derivative of cyclohexanecarboximidamide, has been utilized in cell biology to analyze protein stability. Kao et al. (2015) employed cycloheximide in a lung adenocarcinoma cell line to determine the half-life of proteins, highlighting its significance in cancer research (Kao et al., 2015).

Chemical Industry Applications

Cyclohexanecarboximidamide derivatives like cyclohexane are critical in the chemical industry. Wang et al. (2011) reported on a catalyst for the selective formation of cyclohexanone, an intermediate in polyamide manufacture, demonstrating the compound's industrial significance (Wang et al., 2011).

Biotechnological Transformation of Compounds

In biotechnology, derivatives of cyclohexanecarboximidamide like cyclohexane have been used for biocatalytic transformations. A study by Karande et al. (2016) on cyclohexane oxidation to cyclohexanol using cytochrome P450 monooxygenase illustrates the potential of these compounds in environmentally friendly fuel applications (Karande et al., 2016).

Polymer Science Applications

In polymer science, Ou, Ding, and Zhang (2014) synthesized an alternative plasticizer, Di(2‐Ethylhexyl)‐1,2‐cyclohexane dicarboxylate, from cyclohexane dicarboxylic acid esters. This development shows the compound's application in producing environmentally friendly and non-toxic plasticizers (Ou, Ding, & Zhang, 2014).

Safety And Hazards

Propiedades

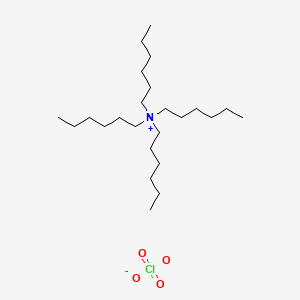

IUPAC Name |

cyclohexanecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCFZTOCSCULAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179458 | |

| Record name | Cyclohexylcarboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarboximidamide | |

CAS RN |

24722-30-3 | |

| Record name | Cyclohexylcarboxamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024722303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylcarboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1217605.png)

![3,5-diacetamido-2,4,6-triiodo-N-methyl-N-[2-[methyl(2,3,4,5,6-pentahydroxyhexyl)amino]-2-oxoethyl]benzamide](/img/structure/B1217610.png)

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B1217619.png)